molecular formula C15H17N5O B13878305 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide

2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide

Cat. No.: B13878305
M. Wt: 283.33 g/mol
InChI Key: FEOZAUOLCXCHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aniline, cyclobutylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). The compound binds to the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various cellular pathways, including those involved in glycogen metabolism, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which confers high selectivity and potency towards GSK-3 inhibition. This makes it a valuable compound for therapeutic applications targeting diseases associated with GSK-3 dysregulation .

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H17N5O/c16-13(21)12-9-17-15(19-11-5-2-1-3-6-11)20-14(12)18-10-7-4-8-10/h1-3,5-6,9-10H,4,7-8H2,(H2,16,21)(H2,17,18,19,20)

InChI Key

FEOZAUOLCXCHGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.